molecular formula C18H14N2O B1208830 N-(3-methoxyphenyl)-2-benzo[cd]indolamine

N-(3-methoxyphenyl)-2-benzo[cd]indolamine

Cat. No. B1208830
M. Wt: 274.3 g/mol
InChI Key: FHSZDGCXOARJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-benzo[cd]indolamine is a member of naphthalenes.

Scientific Research Applications

Metabolic Pathways and Analytical Techniques

  • Metabolism Studies : N-Benzylphenethylamines, closely related to N-(3-methoxyphenyl)-2-benzo[cd]indolamine, have been studied for their metabolic pathways. For instance, the metabolism of 25CN-NBOMe, a similar compound, was investigated in rats, human liver microsomes, and C. elegans. This research provided insights into the metabolic processes of N-2-methoxybenzylated compounds, highlighting their transformation through O-demethylation, hydroxylation, and subsequent conjugation processes (Šuláková et al., 2021).

Synthesis and Properties

  • Synthetic Processes : Research into the synthesis and properties of compounds structurally similar to N-(3-methoxyphenyl)-2-benzo[cd]indolamine provides insights into potential applications. For example, the synthesis of 5-(3-indolyl)-1,3,4-thiadiazoles demonstrated the potential for creating compounds with significant cytotoxicity against multiple cancer cell lines (Kumar et al., 2010).

Photophysical and Electrochemical Studies

  • Photophysical Properties : The study of benzo[a]imidazo[5,1,2-cd]indolizines, molecules structurally related to N-(3-methoxyphenyl)-2-benzo[cd]indolamine, revealed unique photophysical properties. These molecules exhibit significant fluorescence in certain conditions, indicating potential applications in materials science and photophysics (Stasyuk et al., 2014).

Antitumor Activity

  • Antitumor Potential : Research on pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, compounds related to N-(3-methoxyphenyl)-2-benzo[cd]indolamine, has demonstrated their potential as antineoplastic agents. These studies suggest the possibility of exploring similar indole-based compounds for cancer treatment (Nguyen et al., 1990).

properties

Product Name

N-(3-methoxyphenyl)-2-benzo[cd]indolamine

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

N-(3-methoxyphenyl)benzo[cd]indol-2-amine

InChI

InChI=1S/C18H14N2O/c1-21-14-8-4-7-13(11-14)19-18-15-9-2-5-12-6-3-10-16(20-18)17(12)15/h2-11H,1H3,(H,19,20)

InChI Key

FHSZDGCXOARJMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC4=C3C2=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-methoxyphenyl)-2-benzo[cd]indolamine
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Reactant of Route 6
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